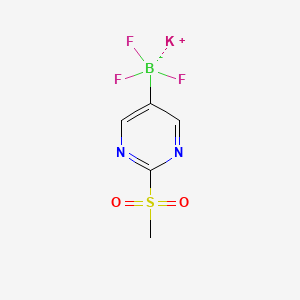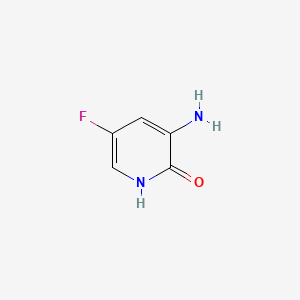
3-Fluoro-6-methoxypyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Fluoro-6-methoxypyridine-2-carboxylic acid” is a chemical compound with the molecular formula C7H6FNO3 . It has a molecular weight of 171.13 . This compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H6FNO3/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3H,1H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
“this compound” is a powder . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis Techniques
The synthesis of complex pyridine derivatives plays a crucial role in the development of compounds with potential applications in medicinal chemistry. An efficient synthesis method for related pyridine derivatives involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine, leading to compounds that serve as key intermediates for the development of receptor antagonists (Hirokawa, Horikawa, & Kato, 2000). This methodology highlights the adaptability of fluoro-methoxypyridine carboxylic acids in synthesizing biologically active molecules.
Antitumor Activity
A series of derivatives, including those structurally similar to 3-Fluoro-6-methoxypyridine-2-carboxylic acid, have been investigated for their cytotoxic activity against murine and human tumor cell lines. The structure-activity relationship (SAR) studies of these compounds show promising antitumor potentials, suggesting their utility in developing new anticancer agents. Notably, the introduction of various substituents at specific positions on the pyridine ring significantly influences the cytotoxic activity of these derivatives (Tsuzuki et al., 2004).
Fluorescent Labeling Agents
The development of novel fluorescent labeling reagents is another significant application area. Compounds such as 6-Methoxy-4-quinolone, derived from related chemical structures, exhibit strong fluorescence in a wide pH range, making them suitable for biomedical analysis. These characteristics, including high stability and significant fluorescence quantum yield, demonstrate the potential of fluoro-methoxypyridine carboxylic acid derivatives in fluorescent labeling and detection technologies (Hirano et al., 2004).
Chemical Synthesis and Drug Development
The reactivity of fluoro-methoxypyridine carboxylic acids towards different chemical reagents underlines their versatility in synthesizing a variety of chemical structures. For instance, reactions leading to Weinreb amides from carboxylic acids, without racemization, suggest the potential of these compounds in synthesizing chiral building blocks for further drug development (Tunoori, White, & Georg, 2000).
Modular Chemical Sensors
Fluoro-methoxypyridine carboxylic acid derivatives have been used to develop flexible receptors for carboxylic acids, highlighting their application in creating novel chiral solvating agents. These compounds exhibit the ability to form diastereomeric complexes, enabling enantiomer discrimination of various carboxylic acids through NMR spectroscopy (Cuevas, Ballester, & Pericàs, 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin and eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Mode of Action
It’s known that fluorinated pyridines can undergo heterolytic c-h bond cleavage under basic conditions . This could potentially influence its interaction with biological targets.
Biochemical Pathways
The specific biochemical pathways affected by 3-Fluoro-6-methoxypyridine-2-carboxylic acid are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific details about how environmental factors influence the action of this compound are currently unknown .
Propiedades
IUPAC Name |
3-fluoro-6-methoxypyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSBPWGUSHDMMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716570 |
Source


|
| Record name | 3-Fluoro-6-methoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214328-79-6 |
Source


|
| Record name | 3-Fluoro-6-methoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(5-Isobutyramido-1H-benzoimidazol-2-yl)phenyl]benzamide](/img/structure/B566841.png)
![(3R,4S)-4-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B566842.png)


![(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol](/img/structure/B566846.png)



![3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B566855.png)




